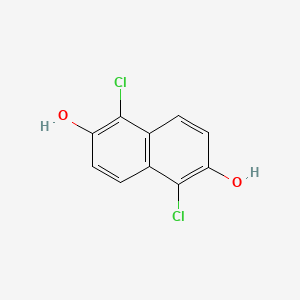
1,5-Dichloronaphthalene-2,6-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of DCND involves several methods, including Zincke’s reaction and Fries rearrangement . Zincke’s reaction utilizes naphthalene derivatives and chlorine gas to introduce chlorine atoms at specific positions. Fries rearrangement involves the transformation of 1,5-dichloronaphthalene into the corresponding diol by hydrolysis. These synthetic routes have been explored in the literature .
Molecular Structure Analysis
DCND adopts an achiral planar structure, with a maximum deviation of approximately 0.014 Å . It crystallizes in the orthorhombic space group P2₁2₁2₁ , forming a supramolecular chain through conventional O—H O hydrogen bonding. The crystallographic data provides insights into its three-dimensional arrangement .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
1,5-Dichloronaphthalene-2,6-diol is utilized in the synthesis of novel compounds with unique optical and electrochemical properties. For instance, Thalacker, Röger, and Würthner (2006) explored its application in creating amino-functionalized naphthalene diimides, which exhibit significant shifts in absorption maxima and high fluorescence quantum yields (Thalacker, Röger, & Würthner, 2006).
Thermal Decomposition and Polymerization
The compound is also significant in the study of thermal decomposition and polymerization. Das and Gurnule (2019) integrated 1,5-Dichloronaphthalene-2,6-diol in a copolymer resin study, demonstrating its role in thermal decomposition and providing insights into energy and thermodynamics parameters (Das & Gurnule, 2019).
Dioxin Formation Studies
In environmental science, 1,5-Dichloronaphthalene-2,6-diol contributes to understanding dioxin formation mechanisms. Evans and Dellinger (2005) used this compound to study the high-temperature oxidation of chlorophenols and their transformation into various products, including dioxins and furans (Evans & Dellinger, 2005).
Photovoltaic Device Improvement
In the field of renewable energy, particularly solar cell technology, the compound finds applications in improving device efficiency. Chen, Tseng, and Ko (2008) investigated the use of solvent mixtures including 1-chloronaphthalene (related to 1,5-Dichloronaphthalene-2,6-diol) in polymer photovoltaic devices, leading to better crystallinity and performance (Chen, Tseng, & Ko, 2008).
Eigenschaften
IUPAC Name |
1,5-dichloronaphthalene-2,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMGROGEZZBSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)O)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloronaphthalene-2,6-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



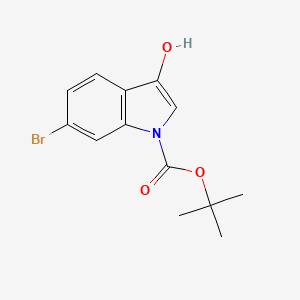
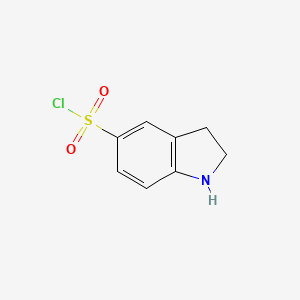
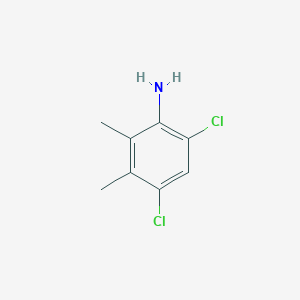
![2-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3231366.png)
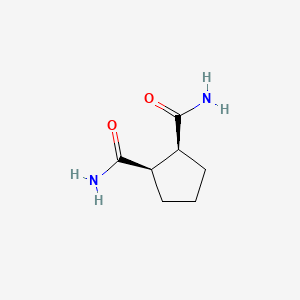
![7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole](/img/structure/B3231374.png)
![2-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B3231383.png)
![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3231389.png)
![4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B3231395.png)
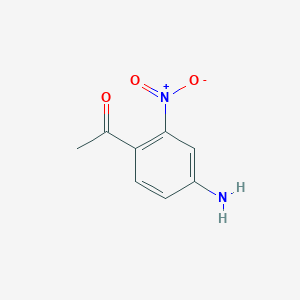
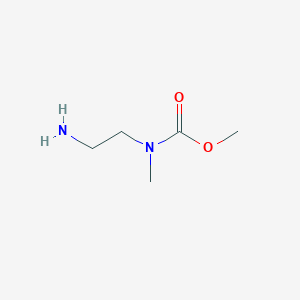
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3231422.png)

![(2Z)-N-acetyl-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3231445.png)